![molecular formula C9H12N2O3 B2863785 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid CAS No. 2137870-47-2](/img/structure/B2863785.png)
2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid
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Overview
Description
“2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O3 . It is also known as rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride . The compound has a molecular weight of 232.67 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A detailed analysis of the synthesis process would require more specific information about the desired synthesis route and the starting materials.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3.ClH/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13;/h4-5,7-8H,2-3H2,1H3,(H,12,13);1H/t7-,8-;/m0./s1 . This code provides a detailed description of the molecular structure of the compound, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Inhibitor of Receptor Tyrosine Kinase Signaling Pathway
Cancer often has an overactive receptor tyrosine kinase (TK) signaling pathway . Inhibiting these receptors is one of the potential cancer treatments . Therefore, 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid, being a pyrazole derivative, could potentially be used in cancer treatment by inhibiting the TK signaling pathway .
Synthesis of Pyrimidine Fungicides
In the field of agriculture, 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid could be used in the synthesis of novel pyrimidine fungicides . These fungicides could potentially be used to control fungal diseases in crops, thereby increasing agricultural productivity .
Synthesis of Other Pyrazole Derivatives
The compound can also serve as a starting material for the synthesis of other pyrazole derivatives . These derivatives could have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science .
Development of Novel Pharmacophores
The hydrazine-coupled pyrazole derivatives, which can be synthesized from 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Potential Use in Drug Discovery
Given its potential antileishmanial, antimalarial, and anticancer activities, 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid could be a valuable compound in drug discovery and development .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid” could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry .
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-6-7(5-10-11)9(8(12)13)3-2-4-14-9/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJBMWLUMNXLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid |
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